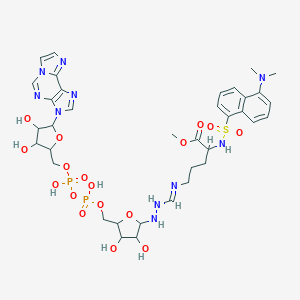
N-(3-Methoxypropyl)pentan-1-amin
Übersicht
Beschreibung
N-(3-Methoxypropyl)pentan-1-amine is a chemical compound that belongs to the class of amines. It is also known as 3-MPA or 3-Methoxypropylpentanamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Wissenschaftliche Forschungsanwendungen
Wasserbasierte Automobil- und Industrielacke
N-(3-Methoxypropyl)pentan-1-amin: wird bei der Formulierung von wasserbasierten Beschichtungen für Automobil- und Industrieanwendungen eingesetzt. Seine ausgewogenen Eigenschaften, wie z. B. hoher pKa-Wert und Volatilität, tragen zu einer verbesserten chemischen und Wasserbeständigkeit der Trockenfilme bei. Diese Verbindung wirkt als multifunktioneller Neutralisator und verbessert die Härte und Lösungsmittelbeständigkeit von Automobillacken, was für die Haltbarkeit und Langlebigkeit entscheidend ist .
Industrielle Tinten
Im Bereich der industriellen Tinten dient This compound als Additiv, das die Wasserempfindlichkeit verringert. Diese Eigenschaft ist besonders wertvoll bei Anwendungen, bei denen die Haltbarkeit der Tinte gegenüber Feuchtigkeit unerlässlich ist, z. B. in der Verpackung und Kennzeichnung .
Katalyse in reaktiven 2K-Systemen
Diese Verbindung bietet eine inerte tertiäre Amin-Funktionalität, wodurch sie sich als Katalysator in reaktiven Zweikomponenten-(2K)-Systemen eignet. Diese Systeme werden häufig in Klebstoffen, Dichtstoffen und Beschichtungen eingesetzt, bei denen ein Katalysator erforderlich ist, um den Aushärtungsprozess einzuleiten oder zu beschleunigen .
Latexfarben
This compound: wird in Latexfarben eingearbeitet, um die Haltbarkeit und Korrosionsbeständigkeit zu verbessern. Seine Anwendung in diesem Bereich ist von Bedeutung für die Entwicklung von Hochleistungsfarben, die Umwelteinflüssen standhalten können .
Lösungsmittelfreie Synthese
Die Struktur der Verbindung ermöglicht ihre Verwendung in lösungsmittelfreien Syntheseprozessen. Dies ist besonders wichtig in der pharmazeutischen und feinchemischen Industrie, wo die Reduzierung des Lösungsmitteleinsatzes ein wichtiges Ziel für die ökologische Nachhaltigkeit und Kostensenkung ist .
Lead-Optimierung in der pharmazeutischen Chemie
Die einzigartige Struktur von This compound hat in der pharmazeutischen Chemie Interesse als Lead-Optimierungsstrategie geweckt. Seine Einarbeitung in Arzneimittelmoleküle kann möglicherweise die pharmakokinetischen Eigenschaften verbessern und die Arzneimittelwirksamkeit steigern .
Entwicklung von Mehrsubstratbeschichtungen
Aufgrund ihrer Fähigkeit, bei niedrigeren Temperaturen auszuhärten, unterstützt This compound die Entwicklung von Mehrsubstratbeschichtungen. Diese Beschichtungen können sowohl auf Metall- als auch auf Kunststoffoberflächen aufgetragen werden, was für Fertigungsprozesse von Vorteil ist, die verschiedene Materialtypen umfassen .
Verbesserte Fertigungs- und Anwendungsprozesse
Die hohe Volatilität und der breite Löslichkeitsbereich der Verbindung tragen zu besseren Fertigungs- und Anwendungsprozessen in industriellen Formulierungen bei. Dazu gehören eine verkürzte Anwendungszykluszeit und ein geringerer Energieverbrauch, was zu Gesamtkosteneinsparungen und einer verbesserten Effizienz führt .
Wirkmechanismus
Target of Action
N-(3-Methoxypropyl)pentan-1-amine, also known as (3-methoxypropyl)(pentyl)amine, is a complex organic compound. Similar compounds like amylamine have been shown to interact with enzymes such as trypsin-1 .
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as monoalkylamines . These compounds typically interact with their targets through their amine group, which can form hydrogen bonds with various biological molecules, potentially altering their function .
Biochemical Pathways
Monoalkylamines can potentially influence a variety of biochemical pathways due to their ability to interact with a wide range of biological molecules .
Pharmacokinetics
The compound’s boiling point is 2096ºC at 760 mmHg, and it has a density of 0828g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential to interact with various biological molecules, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Methoxypropyl)pentan-1-amine. For instance, its stability and solubility in water could affect its distribution and bioavailability . Additionally, temperature and pH could influence its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUEOJGRAIXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564244 | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111106-31-1 | |
| Record name | N-(3-Methoxypropyl)-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111106-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanamine, N-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
